4-Cyano-3-nitrobenzoic acid
CAS No.: 153775-42-9
Cat. No.: VC21324056
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153775-42-9 |
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Molecular Formula | C8H4N2O4 |
Molecular Weight | 192.13 g/mol |
IUPAC Name | 4-cyano-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) |
Standard InChI Key | JVPRJKPSKHSUDO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structure
Molecular Composition
4-Cyano-3-nitrobenzoic acid has the molecular formula C8H4N2O4, representing a benzoic acid derivative with cyano (-CN) and nitro (-NO2) substituents at the 4 and 3 positions, respectively, on the benzene ring. The compound features three key functional groups: a carboxylic acid group (-COOH), a nitro group (-NO2), and a cyano group (-CN). Each of these functional groups contributes to the compound's chemical behavior and reactivity profile.
The molecule has a molecular weight of 192.128 g/mol and is identified by the CAS (Chemical Abstracts Service) registry number 153775-42-9 . The compound is also cataloged under various identification systems, including European Community (EC) Number 859-020-0 , DSSTox Substance ID DTXSID60623133 , and Wikidata identifier Q82527266 .
Physical and Chemical Properties
Physical Characteristics
4-Cyano-3-nitrobenzoic acid exists as a solid at room temperature . Its physical properties are crucial for handling, storage, and applications in chemical processes. The most significant physical characteristics are summarized in Table 2.
Table 2: Physical Properties of 4-Cyano-3-nitrobenzoic acid
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 194-198°C |
Boiling Point | 438.1±40.0°C |
Molecular Weight | 192.128 g/mol |
Color | Not specified in literature |
The compound has a relatively high melting point range of 194-198°C, which is characteristic of aromatic carboxylic acids with additional functional groups . Its estimated boiling point is significantly higher at 438.1±40.0°C, although this may vary under different pressure conditions .
Chemical Properties
The chemical behavior of 4-cyano-3-nitrobenzoic acid is primarily determined by its three functional groups. The carboxylic acid group (-COOH) contributes to its acidic nature, while the electron-withdrawing nitro (-NO2) and cyano (-CN) groups influence its reactivity and electronic distribution.
Table 3: Chemical Properties of 4-Cyano-3-nitrobenzoic acid
Property | Value |
---|---|
LogP | 1.68788 |
Polar Surface Area (PSA) | 106.91000 |
Acidic Characteristics | Carboxylic acid functionality |
Electron-withdrawing Groups | Nitro and cyano groups |
The compound has a calculated LogP value of 1.68788, indicating moderate lipophilicity . This property is important for predicting its solubility in various solvents and potential biological interactions. The polar surface area (PSA) of 106.91000 reflects the molecule's polarity and hydrogen-bonding capacity .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-cyano-3-nitrobenzoic acid can be achieved through several routes, typically involving functional group transformations on appropriately substituted benzoic acid derivatives. While the search results don't provide a specific synthesis route for 4-cyano-3-nitrobenzoic acid, related synthetic pathways for similar cyanobenzoic acid derivatives offer valuable insights.
Patent-described Methods
According to patent information, cyanobenzoic acid derivatives can be synthesized through various approaches involving diazotization and cyanation reactions . Although the patent specifically discusses 4-cyanobenzoic acid derivatives rather than 4-cyano-3-nitrobenzoic acid directly, the principles may be applicable with appropriate modifications.
One approach described in the patent involves:
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Starting with a suitably substituted nitrotoluene
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Reducing the nitro group to an amino group
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Converting the amino group to a cyano group via diazotization followed by addition of a cyanate ion source
Alternatively, the oxidation of the methyl group can be performed before the conversion of the amino group to a cyano group . These methods could potentially be adapted for the synthesis of 4-cyano-3-nitrobenzoic acid by using appropriately substituted starting materials and controlling reaction conditions to achieve the desired substitution pattern.
Applications and Research
Synthetic Intermediate
4-Cyano-3-nitrobenzoic acid serves as an important intermediate in organic synthesis. The presence of multiple functional groups makes it a versatile building block for constructing more complex molecules. Each functional group can undergo selective transformations, allowing for the synthesis of a wide range of derivatives.
Category | Information |
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Hazard Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
Hazard Codes | Xi (Irritant) |
The specific hazard statements for this compound include:
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